molecular formula C14H17I B2498116 1-Iodo-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane CAS No. 2287340-48-9

1-Iodo-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2498116
CAS No.: 2287340-48-9
M. Wt: 312.194
InChI Key: WLFZPJXTLACGIC-UHFFFAOYSA-N
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Description

“1-Iodo-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane” is a derivative of Bicyclo[1.1.1]pentane (BCP), which is an organic compound and the simplest member of the bicyclic bridged compounds family . The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .


Synthesis Analysis

The synthesis of BCP derivatives has been extensively studied. Multiple synthetic approaches have been reported for the construction of the BCP framework . In particular, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .


Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . The BCP skeleton is often rotationally averaged, indicating fewer interactions compared to bridgehead functional groups .


Chemical Reactions Analysis

The reaction of BCP derivatives proceeds by a nucleophilic substitution on a bench-stable precursor 1,3-diodobicyclo-[1.1.1]-pentane (DIBCP) .


Physical and Chemical Properties Analysis

The physical and chemical properties of BCP derivatives are highly dependent on the spatial arrangement and interactions between the constituent molecules . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, Fsp3, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .

Future Directions

The future directions in the research of BCP derivatives include the development of more chemically and metabolically stable lipoxin analogues . Additionally, methodology for substitution of the bridge positions in BCP remains underdeveloped and is a potential area for future research .

Properties

IUPAC Name

1-iodo-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17I/c1-10(2)11-4-3-5-12(6-11)13-7-14(15,8-13)9-13/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFZPJXTLACGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C23CC(C2)(C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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